molecular formula C18H12O4 B189230 2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione CAS No. 6307-74-0

2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione

Cat. No. B189230
CAS RN: 6307-74-0
M. Wt: 292.3 g/mol
InChI Key: POLPPRIIPMOISZ-UHFFFAOYSA-N
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Description

2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione, also known as o-Quinone Methide (o-QM), is a highly reactive and versatile compound that has been extensively studied in the field of organic chemistry. It is a cyclic, unsaturated ketone that contains two phenoxyl groups attached to a cyclohexadiene ring. The compound has been found to exhibit a wide range of chemical and biological properties, making it a valuable tool for scientific research.

Mechanism Of Action

The mechanism of action of o-QM is complex and not fully understood, but it is believed to involve the formation of reactive intermediates that can react with a variety of biological molecules. One proposed mechanism involves the reaction of o-QM with sulfhydryl groups on proteins, leading to the formation of adducts and subsequent changes in protein function.

Biochemical And Physiological Effects

O-QM has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and has been found to have a protective effect against oxidative stress in cells. Additionally, o-QM has been found to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using o-QM in lab experiments is its versatility and reactivity. It can undergo a variety of reactions with different nucleophiles and electrophiles, making it a valuable tool for organic synthesis. However, o-QM is highly reactive and can be difficult to handle, which can present challenges in lab experiments.

Future Directions

There are numerous future directions for research involving o-QM. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of o-QM, and to develop new methods for its synthesis and purification. Finally, o-QM has potential applications in the field of materials science, and could be used to create new materials with unique properties.

Synthesis Methods

The synthesis of o-QM can be achieved through various methods, including the oxidation of phenols and the thermal decomposition of certain organic compounds. One of the most commonly used methods involves the reaction of 2,5-dihydroxybenzoquinone with a base such as potassium carbonate or sodium hydroxide. The resulting product is o-QM, which can be purified and used for further research.

Scientific Research Applications

O-QM has been extensively studied for its chemical and biological properties, and has found numerous applications in scientific research. It is commonly used as a reactive intermediate in organic synthesis, and has been shown to undergo a variety of reactions with nucleophiles and electrophiles. Additionally, o-QM has been found to have antimicrobial, antitumor, and antioxidant properties, making it a valuable tool for drug discovery and development.

properties

CAS RN

6307-74-0

Product Name

2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

2,5-diphenoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H12O4/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H

InChI Key

POLPPRIIPMOISZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=O)C(=CC2=O)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)C(=CC2=O)OC3=CC=CC=C3

Other CAS RN

6307-74-0

Origin of Product

United States

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